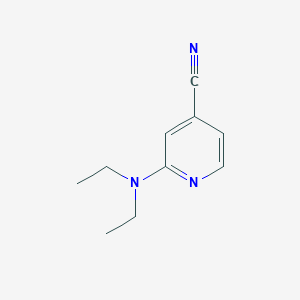

2-(Diethylamino)isonicotinonitrile

描述

Contextualization within Isonicotinonitrile Chemistry

This substitution has several key consequences. Firstly, it increases the nucleophilicity of the pyridine (B92270) nitrogen atom. Secondly, it activates the pyridine ring towards electrophilic substitution, a reaction that is generally difficult for the parent isonicotinonitrile. Conversely, it can decrease the ring's susceptibility to nucleophilic aromatic substitution compared to an unsubstituted or halo-substituted isonicotinonitrile. This dual functionality, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes 2-(Diethylamino)isonicotinonitrile a versatile synthon in constructing more complex molecular architectures. sioc-journal.cnmasterorganicchemistry.comstudypug.com

Significance in Contemporary Organic Synthesis and Materials Science

In the field of organic synthesis, this compound is recognized as a valuable building block. Aminopyridines, in general, are crucial synthons for the creation of azaheterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. sioc-journal.cnresearchgate.netrsc.org The presence of the nitrile group offers a handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. This allows for the construction of diverse molecular scaffolds. researchgate.net For instance, this compound can act as a radical acceptor in C-H functionalization reactions, providing an alternative to traditional cross-coupling methods for creating carbon-carbon bonds.

The significance of this compound extends prominently into materials science, particularly in the development of organic electronics. The electronic properties conferred by the donor-acceptor nature of the molecule make it a candidate for use in fluorescent materials and as an emitter in Organic Light-Emitting Diodes (OLEDs). nih.gov The incorporation of such substituted pyridines can influence the photophysical properties of materials, including their absorption and emission wavelengths and fluorescence quantum yields. mdpi.comnih.gov Research on structurally similar donor-acceptor isonicotinonitrile derivatives has demonstrated their potential in achieving high-efficiency blue-to-green emission in OLEDs, a critical area of development for display and lighting technologies. nih.govmdpi.comresearchgate.net

Overview of Research Trajectories

Current research on this compound and related aminopyridines is following several key trajectories. A major focus remains on its application in organic synthesis, with an emphasis on developing novel, efficient synthetic methodologies to construct complex heterocyclic systems. sioc-journal.cnijpsonline.com This includes its use in multicomponent reactions and as a key intermediate for pharmaceuticals. researchgate.netrsc.org

In materials science, the exploration of its photophysical properties is a significant research avenue. mdpi.com Scientists are investigating how the molecular structure of this compound and its derivatives can be fine-tuned to optimize their performance in OLEDs and other optoelectronic devices. nih.govnih.gov This includes studying the effects of substituents on the emission color, quantum efficiency, and thermal stability of the resulting materials. nih.govrsc.org The goal is to develop new, efficient, and stable materials for next-generation displays and solid-state lighting. mdpi.comresearchgate.net Furthermore, the unique electronic properties of such compounds make them interesting candidates for the development of fluorescent probes and sensors. sioc-journal.cnmdpi.com

Chemical Compound Information

| Compound Name |

| This compound |

| Isonicotinonitrile |

| 2-chloroisonicotinonitrile |

| Diethylamine (B46881) |

| 2-Aminopyridine (B139424) |

| 3-Aminopyridine |

| 4-Aminopyridine |

| 4-nitropyridine N-oxide |

| 2-(diethylamino)cinchomeronic dinitrile |

| 9,10-dihydro-9,9-dimethylacridine |

| Phenoxazine |

| 2-amino-4,6-diphenylnicotinonitrile |

Research Findings on Isonicotinonitrile Derivatives in OLEDs

| Emitter | Turn-on Voltage (V) | External Quantum Efficiency (%) | Power Efficiency (lm/W) | CIE Coordinates |

| 26AcINN (Sky-Blue) | 2.9 | 22 | 66 | (0.22, 0.45) |

| 26PXZINN (Green) | 2.2 | 22 | 99 | (0.37, 0.58) |

| Data sourced from a study on isonicotinonitrile-based TADF emitters. |

Structure

3D Structure

属性

IUPAC Name |

2-(diethylamino)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13(4-2)10-7-9(8-11)5-6-12-10/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVYKMACZOOTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562493 | |

| Record name | 2-(Diethylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-12-2 | |

| Record name | 2-(Diethylamino)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Diethylamino Isonicotinonitrile

Strategies for Direct Synthesis of 2-(Diethylamino)isonicotinonitrile

Direct synthesis methods offer efficient routes to this compound, leveraging nucleophilic substitution, heterocyclization, and catalytic processes.

The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 2-halopyridine-4-carbonitrile, most commonly 2-chloroisonicotinonitrile, with diethylamine (B46881).

The pyridine (B92270) ring's nitrogen atom and the electron-withdrawing nitrile group (-CN) at the C4 position make the carbon atom at the C2 position electron-deficient and thus highly susceptible to nucleophilic attack. stackexchange.com The reaction mechanism proceeds via the addition of diethylamine to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion (e.g., chloride) restores the aromaticity of the ring, yielding the final product. stackexchange.com

The reaction is typically performed under elevated temperatures, ranging from 80 to 120 °C, in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), which enhances the nucleophilicity of the amine.

| Starting Material | Reagent | Solvent | Temperature | Key Advantages |

| 2-Chloroisonicotinonitrile | Diethylamine | DMF | 80–120 °C | High yield, scalability, reproducibility. |

| 2-Bromoisonicotinonitrile | Diethylamine | DMSO | 80–120 °C | Alternative to chloro-derivative. |

This table presents typical conditions for the nucleophilic substitution approach.

Research indicates that the rate of this SNAr reaction is influenced by temperature and the presence of a base, which can neutralize the hydrogen halide formed during the reaction.

While less specific for this particular compound, general heterocyclization strategies for forming substituted pyridine carbonitriles exist and could be adapted. These methods build the pyridine ring from acyclic (non-ring) precursors. pipzine-chem.comekb.eg One such general approach involves the multi-component reaction of β-dicarbonyl compounds, malononitrile, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to construct the substituted pyridine core. ekb.eg

Another theoretical strategy involves designing a synthesis using small molecule precursors that already contain the necessary functional groups (nitrogen, cyano group) and assembling them through a series of reactions to form the final pyridine ring structure. pipzine-chem.com For instance, the condensation of various chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate (B8463686) in the presence of ammonium acetate (B1210297) is a known method for producing 4,6-disubstituted-3-cyano-2-pyridones, which represent a related structural class. ekb.eg However, direct, one-pot heterocyclization routes specifically yielding this compound are not prominently featured in the literature.

Modern organic synthesis often employs transition-metal catalysis for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of this compound. Catalytic methods, such as the Buchwald-Hartwig amination, could potentially be used to couple 2-chloropyridine-4-carbonitrile with diethylamine. These reactions often utilize palladium or copper catalysts and can proceed under milder conditions than traditional SNAr reactions.

While specific catalytic protocols for this exact molecule are not extensively detailed, the general success of rhodium-catalyzed C-H amination on other nitrogen-containing heterocycles, like quinazolines, suggests the potential for catalytic approaches in the broader field of aminopyridine synthesis. researchgate.net Such methods could offer advantages in terms of functional group tolerance and reaction conditions.

| Catalyst System | Precursors | General Advantage |

| Palladium-based (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | 2-Chloropyridine-4-carbonitrile, Diethylamine | Milder reaction conditions, high functional group tolerance. |

| Copper-based (e.g., CuI) with ligands | 2-Chloropyridine-4-carbonitrile, Diethylamine | Lower cost of catalyst compared to palladium. |

This table outlines potential catalytic systems for the synthesis.

A common and practical approach to synthesizing this compound involves a multi-step sequence. pipzine-chem.com This strategy breaks the synthesis down into manageable steps, often starting with more readily available materials. A typical sequence involves:

Synthesis of the Precursor : The key intermediate, 2-chloropyridine-4-carbonitrile, is first synthesized. This can be achieved through two main pathways:

Chlorination : Starting with pyridine-4-carbonitrile, a chlorinating agent such as thionyl chloride or chlorine gas is used to introduce a chlorine atom at the 2-position of the pyridine ring. pipzine-chem.com

Cyanation : Alternatively, one could start with a 2-chloropyridine (B119429) derivative and introduce the nitrile group at the 4-position using a cyanation reagent like potassium cyanide, often facilitated by a transition metal catalyst. pipzine-chem.com

Amination : The synthesized 2-chloropyridine-4-carbonitrile is then subjected to nucleophilic substitution with diethylamine, as detailed in section 2.1.1, to yield the final product.

Recent advancements in chemical manufacturing have seen the rise of multi-step continuous-flow synthesis. syrris.jpflinders.edu.au This technology replaces traditional batch reactors with a system of columns and tubes where reagents are pumped and react. syrris.jp Such a system could be designed to perform the chlorination/cyanation and subsequent amination in a continuous, automated sequence, potentially increasing efficiency and safety. syrris.jpflinders.edu.au

Functionalization and Derivatization Reactions of this compound

Once synthesized, the 2-(diethylamino) group can undergo further chemical transformations.

The diethylamino group attached to the pyridine ring is a key site for functionalization. As an electron-donating group, it influences the electronic properties of the entire molecule. Compared to its dimethylamino counterpart, the diethylamino group offers greater steric bulk, which can influence the regioselectivity of subsequent reactions by sterically hindering approaches to adjacent sites.

While specific derivatization reactions starting from this compound are not widely reported, standard transformations for aromatic amines can be inferred. These could include:

N-Oxidation : Reaction with an oxidizing agent like a peroxy acid could form the corresponding N-oxide.

Alkylation/Acylation : The nitrogen atom of the diethylamino group could potentially be alkylated or acylated, though this is often challenging on an electron-rich pyridine ring.

The diethylamino group also plays a role in the molecule's use in further synthetic applications. For example, this compound can act as a coupling partner in photoredox-catalyzed reactions, demonstrating the influence of its electronic properties on the reactivity of the cyanoarene system.

Nitrile-Group Reactions (e.g., Cycloadditions, Amidine Formation)

The nitrile group of this compound is a versatile functional group capable of undergoing a variety of chemical transformations. ebsco.com Its reactivity is influenced by the strong electron-donating effect of the diethylamino group, which can modulate the electrophilicity of the nitrile carbon. Key reactions involving the nitrile moiety include cycloadditions and amidine formation.

Cycloaddition Reactions: Nitriles are known to participate in various cycloaddition reactions, such as [3+2] and [2+2] cycloadditions, which are valuable for constructing heterocyclic systems. numberanalytics.com For instance, in the presence of azides, nitriles can form tetrazoles. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of nitriles suggests its potential as a substrate in such transformations. The electron-rich nature of the pyridine ring may influence the regioselectivity and rate of these cycloaddition reactions.

Amidine Formation: The conversion of nitriles to amidines is a significant transformation in medicinal chemistry. This can be achieved through several methods, most notably the Pinner reaction and its modifications, or via metal-catalyzed additions of amines. organic-chemistry.orgresearchgate.net

Pinner Reaction: This classical method involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt, which then reacts with an amine to yield the amidine. researchgate.netorganic-chemistry.org

Metal-Catalyzed Amine Addition: Transition metal catalysts, such as those based on copper or ytterbium, can facilitate the direct addition of amines to the nitrile C≡N triple bond. organic-chemistry.org For example, copper(II) triflate has been used to catalyze the reaction between terminal alkynes, secondary amines, and sulfonamides to produce N-sulfonylamidines. organic-chemistry.org Similarly, ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org

The reaction of this compound with various amines, potentially catalyzed by a metal complex, would lead to the formation of N-substituted amidine derivatives, which are valuable scaffolds in drug discovery.

| Reaction Type | Reagents | Product Type | Potential Conditions |

| Amidine Formation (Pinner) | 1. Alcohol, HCl2. Amine (R-NH₂) | N-Substituted Amidine | Anhydrous conditions, sequential addition |

| Amidine Formation (Catalytic) | Amine (R-NH₂), Metal Catalyst (e.g., Yb(III), Cu(II)) | N-Substituted Amidine | Elevated temperature, solvent-free or inert solvent |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole | Lewis acid catalysis (e.g., ZnCl₂) |

Pyridine Ring Functionalization and Substituent Effects

The pyridine ring in this compound is rendered electron-rich by the powerful electron-donating diethylamino group at the C2 position. This electronic enrichment significantly influences the ring's reactivity, particularly towards electrophilic substitution, while the electron-withdrawing nitrile group at C4 deactivates the ring, especially at the ortho (C3, C5) positions. Direct C-H functionalization of pyridines is a challenging but highly sought-after transformation in synthetic chemistry. rsc.org

Substituent Effects:

2-Diethylamino Group: As a strong +M (mesomeric) and -I (inductive) group, the net effect is strong activation of the pyridine ring towards electrophilic attack. It directs electrophiles primarily to the C3 and C5 positions. It also increases the nucleophilicity of the ring nitrogen.

4-Nitrile Group: As a -M and -I group, the nitrile is strongly deactivating, withdrawing electron density from the ring and making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. numberanalytics.com

The interplay of these two groups dictates the regioselectivity of functionalization reactions. For electrophilic aromatic substitution, the activating effect of the amino group generally overrides the deactivating effect of the nitrile, although the reaction may require forcing conditions. Conversely, for nucleophilic aromatic substitution (SNAr), the nitrile group strongly activates the ring, making positions C3 and C5 susceptible to attack by strong nucleophiles, provided a suitable leaving group is present.

Recent advances have focused on transition-metal-catalyzed C-H functionalization to overcome the inherent low reactivity of certain positions on the pyridine ring. nih.gov For a substrate like this compound, such strategies could enable selective arylation, alkylation, or alkenylation at the C3 or C5 positions.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

Building upon the reactivity of both the nitrile group and the pyridine ring, this compound can be employed in various bond-forming strategies. researchgate.net

Carbon-Carbon Bond Formation:

From the Nitrile Group: The nitrile can be a precursor for C-C bond formation. Reaction with Grignard reagents (R-MgX) followed by hydrolysis is a classic method to convert nitriles into ketones, thereby forming a new C-C bond. libretexts.org

Via Pyridine Ring Functionalization: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for C-C bond formation on aromatic rings. nih.gov To apply these methods, the pyridine ring of this compound would first need to be halogenated (e.g., at C3 or C5) to introduce a coupling handle. Alternatively, direct C-H activation/coupling methodologies could be explored. nih.gov

Carbon-Heteroatom Bond Formation:

From the Nitrile Group (Hydrolysis): The most fundamental C-O bond formation involving the nitrile is its hydrolysis to a carboxylic acid or an amide, which can occur under acidic or basic conditions. ebsco.comlumenlearning.com This transforms the nitrile into a different, often more versatile, functional group.

From the Nitrile Group (Reduction): Reduction of the nitrile group, for instance with LiAlH₄ or catalytic hydrogenation, leads to the formation of a primary amine (2-(diethylamino)-4-(aminomethyl)pyridine), establishing new C-N and N-H bonds. libretexts.orgyoutube.com

On the Pyridine Ring: Nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring (e.g., with a halogen at C3 or C5) allows for the introduction of various heteroatom nucleophiles (e.g., alkoxides, thiolates, amines), forming C-O, C-S, and C-N bonds, respectively. nih.govmdpi.com The presence of the electron-withdrawing nitrile group at C4 would facilitate such reactions.

| Strategy | Reagents/Catalyst | Bond Formed | Functional Group Transformation |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | C-C | Nitrile → Ketone |

| Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | C-N | Nitrile → Primary Amine |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻/H₂O, heat | C-O | Nitrile → Carboxylic Acid/Amide |

| Cross-Coupling (on halo-pyridine) | Boronic acid, Pd catalyst | C-C | Halide → Aryl/Alkyl group |

| SNAr (on halo-pyridine) | R-O⁻, R-S⁻, R₂N⁻ | C-O, C-S, C-N | Halide → Ether, Thioether, Amine |

Mechanistic Investigations of Reactions Involving this compound

Radical-Mediated Reaction Pathways

While ionic pathways often dominate pyridine chemistry, radical-mediated reactions offer alternative and powerful methods for functionalization. The generation of radicals from precursors can lead to reactions on the heterocyclic ring. For example, the Minisci reaction involves the radical alkylation or acylation of electron-deficient heterocycles.

In the context of this compound, the pyridine ring is electron-deficient due to the ring nitrogen and the C4-nitrile group, making it a suitable candidate for radical attack. However, the C2-diethylamino group is strongly activating, creating a complex electronic landscape. Radical reactions, such as those initiated by silver nitrate/persulfate, can generate alkyl or aryl radicals that add to the electron-deficient positions of the pyridine ring. nih.gov Computational and spectroscopic studies suggest that such reactions could proceed via the addition of a radical to the pyridine ring, forming a radical cation intermediate, which then rearomatizes by losing a hydrogen atom. bohrium.com The regioselectivity would be a subject of interest, likely favoring positions C3 and C5 due to the directing influence of the diethylamino group.

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic attack is a key mechanistic pathway for both the nitrile group and the pyridine ring of this compound.

Nucleophilic Addition to the Nitrile Group: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com A classic example is the addition of a Grignard reagent.

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent (R⁻) attacks the electrophilic carbon of the C≡N triple bond.

Intermediate Formation: This breaks the pi bond, forming an imine anion intermediate, which is stabilized as a magnesium salt. libretexts.org

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine to a ketone, liberating the final product. youtube.com

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (e.g., a halogen) is present on the pyridine ring, particularly at a position activated by the nitrile group (C3 or C5), an SNAr mechanism can occur.

Nucleophilic Attack: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (L), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. cognitoedu.org The negative charge is delocalized onto the electron-withdrawing nitrile group and the ring nitrogen.

Leaving Group Departure: The complex collapses, expelling the leaving group and restoring the aromaticity of the ring. cognitoedu.org

This SNAr mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems. libretexts.orgchemguide.co.ukmasterorganicchemistry.com

Catalytic Reaction Mechanism Elucidation

Catalytic processes involving this compound would likely focus on transition-metal-catalyzed cross-coupling or C-H activation reactions for pyridine ring functionalization. mdpi.com

Consider a hypothetical palladium-catalyzed Suzuki coupling of a halogenated derivative, 3-bromo-2-(diethylamino)isonicotinonitrile, with an arylboronic acid. The catalytic cycle, elucidated through kinetic and spectroscopic studies in analogous systems, generally proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the pyridine substrate, forming a Pd(II) intermediate. nih.gov

Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the bromide and forming a new Pd(II)-di-organo complex.

Reductive Elimination: The two organic groups (the pyridine and the aryl) couple and are eliminated from the palladium center, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. nih.gov

Elucidating such mechanisms involves identifying reaction intermediates, studying kinetic profiles, and using computational modeling to map the energy landscape of the reaction pathway. mdpi.com The specific electronic properties of the this compound moiety would influence the rates of each step in the catalytic cycle.

Synthetic Scale-Up and Process Optimization of this compound

The successful transition of a synthetic route from the laboratory bench to an industrial scale for the production of this compound necessitates a thorough investigation into process optimization to ensure safety, efficiency, and economic viability. While specific large-scale production data for this compound is not extensively published, the scale-up process can be inferred from established principles of nucleophilic aromatic substitution (SNAr) on pyridine rings, a common and well-understood reaction class in industrial chemistry.

The most probable synthetic pathway to this compound involves the reaction of a 2-halo-isonicotinonitrile, such as 2-chloro-isonicotinonitrile, with diethylamine. The electron-withdrawing nature of the cyano group at the 4-position of the pyridine ring activates the 2-position for nucleophilic attack. stackexchange.com This reaction is analogous to the synthesis of 2-amino-4-cyanopyridine (B24417) from 2-chloro-4-cyanopyridine (B57802) and ammonia. guidechem.com

Key parameters that require meticulous optimization for the scale-up of this synthesis include reaction temperature, solvent selection, the stoichiometry of reactants, and the choice of a base to neutralize the hydrogen halide byproduct. The purification of the final product is also a critical consideration for achieving the desired purity standards.

Optimization of Reaction Conditions

The efficiency of the nucleophilic aromatic substitution reaction is highly dependent on the reaction conditions. A systematic study of these parameters is crucial for maximizing yield and minimizing the formation of impurities.

| Parameter | Condition | Expected Outcome | Rationale |

| Temperature | Elevated | Increased reaction rate | Overcoming the activation energy for the SNAr reaction. However, excessively high temperatures may lead to side reactions. |

| Solvent | Aprotic polar (e.g., DMF, DMSO) | Enhanced solubility and reaction rate | Stabilizes the charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org |

| Base | Excess diethylamine or tertiary amine (e.g., triethylamine) | Neutralization of HCl byproduct, driving the reaction to completion | Prevents the protonation of the diethylamine nucleophile, maintaining its reactivity. mdpi.com |

| Reactant Ratio | Slight excess of diethylamine | Ensures complete conversion of the starting material | Maximizes the yield of the desired product. |

Process Optimization and Impurity Profile

Potential impurities could arise from side reactions, such as the reaction of the product with any remaining starting material or the degradation of the product under harsh reaction conditions. The work-up procedure, which typically involves extraction and washing, must be optimized to remove unreacted starting materials, the amine hydrochloride salt, and any process-related impurities.

Final purification of this compound on an industrial scale would likely involve distillation or recrystallization. The selection of an appropriate solvent system for recrystallization is critical for obtaining a product with high purity and good crystal morphology, which can be important for downstream applications.

Advanced Characterization Methodologies in 2 Diethylamino Isonicotinonitrile Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of 2-(Diethylamino)isonicotinonitrile. A combination of techniques provides a complete picture of its atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. The ethyl protons of the diethylamino group typically appear as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the terminal methyl (-CH₃) group, arising from spin-spin coupling. The protons on the pyridine (B92270) ring would show signals in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the positions of the diethylamino and nitrile substituents.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. bas.bg Key signals would include those for the nitrile carbon (C≡N), the carbons of the pyridine ring, and the two distinct carbons of the diethylamino group. chemicalbook.comchemicalbook.com The chemical shifts of the ring carbons are significantly affected by the electron-donating diethylamino group and the electron-withdrawing nitrile group.

A summary of expected NMR data is presented below.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

| ¹H | Pyridine-H | ~6.5-8.5 | Doublet, Singlet | Specific shifts depend on position relative to substituents. |

| ¹H | -N-CH₂ -CH₃ | ~3.5 | Quartet (q) | Coupled to the adjacent methyl protons. |

| ¹H | -N-CH₂-CH₃ | ~1.2 | Triplet (t) | Coupled to the adjacent methylene protons. |

| ¹³C | C ≡N | ~115-120 | Singlet | Characteristic region for nitrile carbons. |

| ¹³C | Pyridine Ring Carbons | ~105-160 | Singlet | Shifts influenced by N-atom and substituents. |

| ¹³C | -N-CH₂ -CH₃ | ~45 | Singlet | |

| ¹³C | -N-CH₂-CH₃ | ~13 | Singlet |

Mass Spectrometry (MS) (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), is particularly powerful. It provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the compound's elemental formula (C₁₀H₁₃N₃). The fragmentation pattern observed in the mass spectrum can also offer structural information, for instance, by showing the loss of ethyl groups from the diethylamino moiety.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Information |

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Expected [M+H]⁺ (HRMS) | 176.1182 |

| Primary Technique | Electrospray Ionization-Mass Spectrometry (ESI-MS) |

| Key Information Provided | Molecular weight confirmation and elemental composition. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Both IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. A prominent and sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. nist.gov Other key absorptions include C-H stretching from the ethyl groups and the pyridine ring, C-N stretching of the diethylamino group, and the characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring. nist.govrsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within the molecule. The conjugated system of the pyridine ring, influenced by the electron-donating diethylamino group and the electron-withdrawing nitrile group, gives rise to characteristic absorption bands in the ultraviolet region. This technique is also useful for studying how the electronic structure changes with factors like solvent polarity or pH.

Interactive Table: Key Spectroscopic Absorptions for this compound

| Spectroscopy Type | Functional Group / Transition | Expected Absorption Range |

| Infrared (IR) | Nitrile (C≡N) Stretch | 2220-2240 cm⁻¹ |

| Infrared (IR) | Aromatic C=C/C=N Stretch | 1400-1600 cm⁻¹ |

| Infrared (IR) | C-N Stretch | 1250-1350 cm⁻¹ |

| UV-Visible (UV-Vis) | π → π* Transitions | ~250-350 nm |

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) provides definitive information on the solid-state structure of a crystalline material.

Single Crystal X-ray Diffraction (SCXRD): When a suitable single crystal of this compound can be grown, SCXRD offers an unambiguous determination of its three-dimensional molecular structure. nih.govnih.gov This technique yields precise data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used on a microcrystalline or powdered sample of the compound. researchgate.net It produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. nih.gov This method is crucial for confirming the identity of a bulk sample by comparing its PXRD pattern to a reference pattern (either from a known standard or calculated from SCXRD data). mdpi.com It is also widely used to assess the phase purity of the material and to identify different polymorphic forms. nih.gov

Interactive Table: X-ray Diffraction Methodologies and Their Applications

| Technique | Sample Type | Primary Information Obtained |

| Single Crystal XRD | Single crystal | Definitive 3D molecular structure, bond lengths, bond angles, crystal packing. |

| Powder XRD | Polycrystalline powder | Crystalline phase identification, assessment of bulk purity, polymorphism screening. |

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. In this setup, the compound is passed through a column containing a nonpolar stationary phase (such as C18-modified silica). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile, is used to elute the compound. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For applications where the sample will be analyzed by mass spectrometry, a volatile acid like formic acid is often added to the mobile phase to improve peak shape and ionization efficiency. sielc.com

Interactive Table: Typical HPLC Method for Purity Analysis

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) |

| Modifier | 0.1% Formic Acid (for MS compatibility) |

| Detection | UV Detector (at a wavelength of maximum absorbance) |

| Purpose | Quantify purity and identify impurities. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. The technique relies on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.

Methodology

For a compound like this compound, which possesses a basic tertiary amine and a polar nitrile group, standard silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are typically used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving effective separation. A systematic approach, starting with a nonpolar solvent and gradually increasing polarity by adding a more polar solvent, is common. Due to the basic nature of the diethylamino group, which can cause tailing on acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent system to ensure symmetrical spots.

Visualization

Since this compound contains a pyridine ring, it is expected to be UV-active. Visualization of the TLC plate under a UV lamp at 254 nm will reveal the compound as a dark spot against the fluorescent green background of the plate. mdpi.comnist.gov This is a non-destructive method, allowing for further analysis if needed.

For more sensitive or specific detection, chemical visualization reagents can be employed. The plate is dried to remove the mobile phase and then sprayed with or dipped into a staining solution. researchgate.net Common stains that react with amine functionalities or serve as general oxidative stains are suitable.

Potassium Permanganate (B83412) (KMnO₄) Stain: This stain reacts with any oxidizable functional group. The compound will appear as a yellow or white spot on a purple background as the permanganate is consumed. mdpi.com This is a highly sensitive but destructive method.

Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds, including this compound, to appear as yellow-brown spots. mdpi.com The interaction is often reversible, and the spots may fade over time.

The retention factor (Rƒ), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to quantify the compound's mobility in a given system. This value is characteristic of the compound in that specific TLC system.

Table 1: Representative TLC Systems for Analysis of Aminopyridine-Related Compounds

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Application Notes |

|---|---|---|---|

| Silica Gel | Toluene:Acetone:Ethanol:Conc. Ammonia (45:45:7:3) | UV Light, Iodoplatinate | General system for separating basic nitrogenous compounds. |

| Silica Gel | Ethyl Acetate (B1210297) / Petroleum Ether (1:1 v/v) | UV Light | Used for monitoring synthesis of substituted pyridines. chemenu.com |

| Silica Gel | Chloroform:Acetone:Ammonia (9:1 with saturation) | UV Light, PDMAB/HCl | Suitable for amine-containing compounds like LSD. |

| Alumina | Varies (often less polar than for silica) | UV Light, Iodine | Alumina is a basic stationary phase that can be advantageous for basic compounds, minimizing the need for mobile phase modifiers. chemicalbook.com |

Thermal and Other Analytical Methods (as applied to related compounds)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point of a crystalline solid, which appears as a sharp endothermic peak on the DSC thermogram. For instance, in a study of 2-aminopyridine (B139424), the DSC thermogram showed a sharp endothermic melting peak at 60.90°C. scielo.org.co For 2,6-diaminopyridine, which has two primary amine groups, endothermic peaks corresponding to monomer and dimer melting points were observed at 74.26°C and 122.34°C, respectively. Such analyses are crucial for confirming the identity and purity of a synthesized batch of a compound.

Thermogravimetric Analysis (TGA)

Simultaneous TGA-DSC analysis provides both heat flow and mass change data from a single experiment, allowing for clear differentiation between physical transitions (like melting, which involves no mass loss) and chemical events (like decomposition, which does involve mass loss).

Table 2: Thermal Properties of Structurally Related Aminopyridine Compounds

| Compound Name | Analytical Method | Observed Thermal Event | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | DSC | Melting Point (Endotherm) | 60.90 | scielo.org.co |

| 2,6-Diaminopyridine | DSC | Melting Point (Monomer) | 74.26 | |

| 2,6-Diaminopyridine | DSC | Melting Point (Dimer) | 122.34 | |

| 2,6-Diaminopyridine | TGA | Max. Thermal Decomposition | 186.84 |

Computational and Theoretical Studies of 2 Diethylamino Isonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. osti.gov These calculations can predict various chemical properties measured by analytical platforms, offering a route to build in silico reference libraries. osti.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. nih.gov DFT calculations can determine optimized geometries and electronic properties of the ground state. nih.gov

The electronic properties of 2-(diethylamino)isonicotinonitrile are influenced by its constituent groups. The diethylamino group acts as a strong electron-donating group, which activates the pyridine (B92270) ring. In contrast, the nitrile group has a mild electron-withdrawing effect. DFT methods can be employed to quantify these electronic effects by calculating parameters such as molecular orbital energies and charge distributions. For instance, the B3LYP hybrid functional combined with a 6-31G(d) basis set is a common choice for such calculations on organic molecules. nih.gov

DFT can also be used to predict spectroscopic properties. For example, calculated chemical shifts from DFT can be compared with experimental NMR data to confirm the molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. uci.eduresearchgate.netresearchgate.netarxiv.org It has become a popular tool for calculating properties related to optical absorption and emission spectra. researchgate.netrsc.org TD-DFT can predict transition energies to electronic excited states, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govuci.edu

For a molecule like this compound, TD-DFT calculations can provide insights into its photophysical properties. These calculations can help understand the nature of electronic transitions, such as intramolecular charge transfer (ICT), which are common in molecules with both electron-donating and electron-withdrawing groups.

HOMO-LUMO Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govajchem-a.com

In molecules with donor-acceptor character, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO is on the electron-accepting part. For this compound, the diethylamino group would be expected to contribute significantly to the HOMO, while the pyridine and nitrile moieties would contribute to the LUMO. The HOMO-LUMO gap can be correlated with the wavelength of the longest absorption maximum in the UV-Vis spectrum. nih.gov The energies of the HOMO and LUMO can be tuned by modifying the chemical structure, for instance, by introducing different substituent groups. scispace.com

Below is a hypothetical data table illustrating the kind of information that can be obtained from HOMO-LUMO energy profiling of substituted 2-aminopyridine (B139424) derivatives, which are structurally related to the compound of interest.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-amino-4-cyanopyridine (B24417) | -6.5 | -1.2 | 5.3 |

| 2-(dimethylamino)-4-cyanopyridine | -6.1 | -1.1 | 5.0 |

| This compound | -5.9 | -1.0 | 4.9 |

| 2-(dipropylamino)-4-cyanopyridine | -5.8 | -0.9 | 4.9 |

Note: The values for this compound are illustrative and would need to be confirmed by specific calculations.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in different environments. nih.govnih.gov

For this compound, the diethylamino group has several rotatable bonds, leading to multiple possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable or populated conformers. nih.gov This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov Conformational analysis can reveal the preferred secondary structures and the tendency to form folded or extended conformations. nih.gov

Crystal Structure Prediction (CSP) and Intermolecular Interactions

Crystal Structure Prediction (CSP) aims to predict the crystal structure of a molecule from its chemical diagram alone. This is a challenging area of computational chemistry that involves searching for the most stable arrangement of molecules in a crystal lattice. Understanding the crystal packing is important as it influences the solid-state properties of a material.

For this compound, CSP would involve identifying the likely packing motifs and the types of intermolecular interactions that stabilize the crystal structure. These interactions could include hydrogen bonds (if present), dipole-dipole interactions, and van der Waals forces. The presence of the polar nitrile group and the tertiary amine suggests that dipole-dipole interactions could play a significant role in the crystal packing.

Mechanistic Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mit.edu The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. mit.edu

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, mechanistic modeling can provide valuable insights. By calculating the energies of transition states, chemists can predict the most likely reaction pathways and understand the factors that control the reaction rate and selectivity. nih.govresearchgate.net For example, DFT calculations can be used to locate transition state structures and calculate activation energies. This information can be used to rationalize experimental observations and to design more efficient synthetic routes.

QSAR/SAR Approaches in Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal computational tools in modern drug discovery and chemical research. These methodologies aim to establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netnih.gov By identifying the key molecular features that govern a specific outcome, QSAR and SAR models enable the prediction of properties for novel molecules, thereby guiding the design and synthesis of more potent and selective compounds. nih.govrsc.org

The core principle of QSAR/SAR lies in the hypothesis that the activity of a chemical is a function of its molecular structure. nih.gov Variations in structural attributes, such as electronic effects, hydrophobicity, and steric factors, can lead to significant changes in biological response. nih.gov For a molecule like this compound, these studies would explore how modifications to the diethylamino group, the isonicotinonitrile core, or the introduction of further substituents could influence its potential therapeutic activities or other properties of interest.

Detailed Research Findings from Analogous Structures

While specific QSAR/SAR studies on this compound are not extensively documented in publicly available literature, a wealth of research on analogous nicotinonitrile and pyridine derivatives provides a strong basis for understanding the potential application of these predictive models.

For instance, research on various nicotinonitrile derivatives has demonstrated the critical role of substituent properties in determining their biological effects, including anticancer and vasorelaxant activities. rsc.orgresearchgate.net SAR studies on cyanopyridine derivatives have revealed that the nature and position of substituents on the pyridine ring significantly impact their cytotoxic effects against cancer cell lines. researchgate.net Similarly, QSAR studies on other pyridine derivatives have successfully correlated molecular descriptors with their inhibitory activity against specific enzymes or receptors. researchgate.net

In a typical QSAR study of related heterocyclic compounds, researchers would systematically synthesize a series of analogs and measure their biological activity. The next step involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which quantifies the lipophilicity of the molecule.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular graph.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. nih.gov

Illustrative Data for QSAR/SAR Analysis

To illustrate the application of QSAR/SAR, consider a hypothetical series of 2-aminonicotinonitrile derivatives and their predicted inhibitory activity against a target enzyme. The data in the table below represents the kind of information that would be generated and analyzed in a QSAR study.

| Compound | Substituent (R) at position X | LogP | Dipole Moment (Debye) | Predicted IC₅₀ (µM) |

| 1 | -H | 1.5 | 3.2 | 15.4 |

| 2 | -CH₃ | 2.0 | 3.1 | 10.2 |

| 3 | -Cl | 2.2 | 4.5 | 8.1 |

| 4 | -OCH₃ | 1.4 | 3.8 | 12.5 |

| 5 | -NO₂ | 1.3 | 6.1 | 5.3 |

In this hypothetical example, a QSAR model might reveal that lower LogP values and higher dipole moments are correlated with increased inhibitory potency (lower IC₅₀ values). Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize the most promising candidates for synthesis and experimental testing.

The insights gained from QSAR and SAR studies are invaluable for lead optimization in drug discovery. By understanding the relationship between structure and activity, medicinal chemists can make more informed decisions in designing molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Applications and Research Directions of 2 Diethylamino Isonicotinonitrile

Role as a Synthetic Intermediate in Organic Chemistry

2-(Diethylamino)isonicotinonitrile serves as a valuable intermediate in the synthesis of more complex molecules. Its pyridine (B92270) ring, nitrile group, and diethylamino substituent offer multiple reaction sites for chemical modification.

In one documented synthetic pathway, this compound can be envisioned as a precursor for various substituted pyridines. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization. The diethylamino group, an electron-donating substituent, activates the pyridine ring towards certain reactions.

For instance, the synthesis of 2-pyridone derivatives often involves the reaction of β-amino enones with methylene (B1212753) active nitriles. researchgate.net While not a direct reaction of this compound itself, this highlights a general strategy where a nitrile on a pyridine ring system is a key reactive partner. researchgate.net The formation of intermediates such as dienolates or amide derivatives is common in these reaction types. researchgate.net The stability and subsequent cyclization of these intermediates are crucial for the formation of the final pyridone product. researchgate.net

The reactivity of the nitrile group is also central to its utility. It can participate in cycloaddition reactions, a fundamental transformation in organic chemistry for constructing cyclic compounds. mdpi.com The mechanism of these reactions can be complex, sometimes proceeding through zwitterionic intermediates, the formation of which can be influenced by the polarity of the solvent and the nature of the substituents on the reacting partners. mdpi.com

Exploration in Medicinal Chemistry Research

The structural motif of a substituted pyridine is a common feature in many biologically active compounds, making this compound an attractive starting point for medicinal chemistry exploration.

Scaffold for Bioactive Compound Development

The core structure of this compound serves as a "scaffold," a molecular framework upon which other chemical groups can be added to create a library of new compounds with potential therapeutic applications. nih.govijpsr.com The pyridine ring is a well-established pharmacophore found in numerous approved drugs. Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a privileged structure in drug design. nih.gov

The development of novel bioactive compounds often relies on the use of such versatile scaffolds. For example, the 2-amino-3-cyanopyridine (B104079) scaffold, which shares structural similarities with this compound, is known to be a reactive chemical intermediate and a core component in various biologically active molecules. ijpsr.com Similarly, the coumarin (B35378) scaffold, another heterocyclic structure, is recognized for its broad biological activities and serves as a template for designing selective enzyme inhibitors and multi-target ligands. nih.gov The principle of using a central scaffold to generate a diverse set of derivatives is a cornerstone of modern medicinal chemistry.

Design and Synthesis of Enzyme Inhibitors (e.g., Histone Demethylase, ATP Synthase)

A significant area of research involving scaffolds similar to this compound is the design and synthesis of enzyme inhibitors. Enzymes are critical for many biological processes, and their inhibition can be a powerful therapeutic strategy.

Histone Demethylase Inhibitors: Histone demethylases are enzymes that play a crucial role in gene regulation, and their dysregulation is implicated in cancer. nih.gov The development of inhibitors for these enzymes is an active area of research. nih.gov Some inhibitors are designed to mimic the natural cofactors of these enzymes, such as 2-oxoglutarate, or to interfere with metal binding within the enzyme's active site. nih.gov The design of pan-histone demethylase inhibitors, which target multiple families of these enzymes simultaneously, has shown promise in cancer cells. nih.gov For example, hybrid compounds have been synthesized that couple the features of inhibitors for different histone demethylase families. nih.gov

ATP Synthase Inhibitors: ATP synthase is a vital enzyme responsible for producing the majority of the cell's energy in the form of ATP. nih.govnih.gov Inhibition of this enzyme can have profound biological effects and is a target for certain drugs. nih.govresearchgate.net The development of new ATP synthase inhibitors is driven by the need for new therapeutics, particularly for infectious diseases like tuberculosis, where the bacterial ATP synthase is a validated drug target. researchgate.net The success of bedaquiline, an ATP synthase inhibitor, has spurred research into new chemical scaffolds that can inhibit this enzyme with high selectivity for the microbial target over the mammalian counterpart. researchgate.net

Structure-Activity Relationship (SAR) Investigations for Target Engagement

Once a series of compounds has been synthesized based on a scaffold like this compound, a crucial next step is to understand the relationship between their chemical structure and their biological activity. This is known as a Structure-Activity Relationship (SAR) study.

SAR studies involve systematically modifying the structure of a lead compound and observing how these changes affect its potency and selectivity for a biological target. nih.gov For example, researchers might explore different substituents on the pyridine ring or modify the diethylamino group to understand which chemical features are essential for activity. mdpi.com The introduction of different functional groups, such as electron-withdrawing or electron-donating groups, can significantly impact a compound's biological profile. mdpi.commdpi.com These studies are essential for optimizing a drug candidate's properties, such as its ability to bind to its target enzyme. nih.gov

The insights gained from SAR studies guide the design of new, improved compounds with enhanced efficacy and reduced side effects. nih.gov

Computational Drug Design Applications

Computational methods are increasingly used in drug discovery to accelerate the design and optimization of new drug candidates. These in silico approaches can predict how a molecule will bind to its target protein, its potential pharmacokinetic properties, and even its likely toxicity. nih.gov

For a scaffold like this compound, computational tools can be used in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. nih.gov It can help to visualize the interactions between the compound and the amino acid residues in the active site of an enzyme, providing insights into the basis of its inhibitory activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This helps to identify potential liabilities early in the drug discovery process, saving time and resources. nih.gov

Contributions to Materials Science and Optoelectronics

While the primary research focus for scaffolds like this compound appears to be in medicinal chemistry, heterocyclic compounds, in general, have found applications in materials science. The electronic properties of conjugated ring systems, such as the pyridine ring, make them suitable for use in organic electronic materials.

For example, coumarin derivatives, which are also heterocyclic, are utilized in the development of optoelectronic materials. nih.gov The specific contributions of this compound to this field are not extensively documented in publicly available literature. However, the presence of an electron-rich diethylamino group and a polar nitrile group on a pyridine ring suggests that it could possess interesting photophysical properties worthy of investigation for applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes. Further research would be needed to explore these potential applications.

Luminescent and Fluorescent Material Development

Research into the luminescent and fluorescent properties of this compound is largely informed by studies on structurally similar compounds. The inherent "push-pull" system within the molecule, where the electron-donating diethylamino group enhances electron density on the pyridine ring and the electron-withdrawing isonicotinonitrile group delocalizes it, is a classic design principle for creating fluorescent molecules.

Detailed research findings on closely related 2-aminopyridine (B139424) derivatives demonstrate their potential as fluorescent materials. For instance, studies on 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence emission is sensitive to the solvent environment, a characteristic property of push-pull fluorophores. mdpi.com Furthermore, research on 2-diethylaminocinchomeronic dinitriles, which share the 2-diethylamino-pyridine core, has revealed strong emission in both the solid state and in nonpolar solvents, with fluorescence quantum yields reaching up to 59%. nih.gov This suggests that this compound likely exhibits interesting solvatochromic and fluorescent behaviors, making it a candidate for the development of novel luminescent materials.

The fluorescence properties of such compounds are highly dependent on their molecular structure and environment. The table below, based on data from related compounds, illustrates the kind of photophysical characteristics that could be expected from this compound and its derivatives.

| Compound Family | Emission Characteristics | Quantum Yield (Φ) | Reference |

| 2-diethylaminocinchomeronic dinitriles | Strongly emissive in solid state and nonpolar solvents | Up to 59% | nih.gov |

| 2-(butylamino)cinchomeronic dinitriles | Dual-state emission, with the highest quantum yields (up to 63%) in dichloromethane | Up to 63% | nih.gov |

| 2-amino-4,6-diphenylnicotinonitriles | Solvent-dependent emission shifts | Not specified | mdpi.com |

This table presents data for structurally related compounds to infer the potential properties of this compound.

Applications in Organic Electronic Devices and Optoelectronic Materials

The unique electronic properties of this compound make it a promising candidate for use in organic electronic devices. researchgate.net One of the most direct applications mentioned in the available literature is its use in the production of materials for organic light-emitting diodes (OLEDs).

The general utility of organic molecules in electronics is well-established, with applications ranging from semiconductors to photovoltaic cells. researchgate.net The tailored electronic properties of push-pull molecules like this compound are central to the advancement of these technologies.

Photophysical Property Engineering for Advanced Materials

The engineering of photophysical properties is a key area of research for developing advanced materials with tailored optical and electronic characteristics. For molecules like this compound, the "push-pull" architecture is the primary focus for such engineering. By modifying the donor (diethylamino) or acceptor (isonicotinonitrile) groups, or by introducing other substituents onto the pyridine ring, researchers can fine-tune the molecule's absorption and emission wavelengths, quantum yield, and sensitivity to its environment.

Studies on related 2-amino-4,6-diphenylnicotinonitriles demonstrate that substitutions on the phenyl rings can lead to blue or red shifts in the emission spectra, highlighting the tunability of the photophysical properties. mdpi.com The investigation of various dialkylamino groups in similar structures has also shown a direct impact on fluorescence quantum yields. researchgate.net This ability to engineer the photophysical properties is crucial for creating materials for specific applications, such as biological imaging, where specific emission colors are required, or for optimizing the efficiency of optoelectronic devices.

The following table summarizes how modifications to related molecular structures can influence their photophysical properties, providing a framework for the potential engineering of this compound.

| Structural Modification | Effect on Photophysical Properties | Reference |

| Substitution on aryl groups in 2-aminonicotinonitriles | Shifts in fluorescence emission wavelength | mdpi.com |

| Variation of alkyl groups in amino donors | Changes in fluorescence quantum yield and rotation barriers for TICT | researchgate.net |

| Introduction of bulky substituents | Can lead to dual-state emission and high quantum yields in specific solvents | nih.gov |

This table illustrates the principles of photophysical property engineering based on studies of analogous compounds.

Molecular Switches and Sensors Research

The sensitivity of the electronic and photophysical properties of push-pull molecules to their environment makes them excellent candidates for the development of molecular switches and sensors. Research on related pyridine derivatives has shown their potential as fluorescent molecular sensors. rsc.org For instance, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been demonstrated to be highly sensitive fluorescent probes for monitoring photopolymerization processes. rsc.org

The mechanism behind their sensing capabilities often involves changes in the intramolecular charge transfer (ICT) state upon interaction with an analyte or a change in the local environment (e.g., polarity, viscosity). These changes can manifest as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission color. While specific research on this compound as a molecular switch or sensor is not detailed in the available literature, its structural features strongly suggest its potential in this area. The diethylamino group can act as a recognition site, and the environmentally sensitive fluorescence of the push-pull system can serve as the signaling mechanism.

Non-Linear Optical (NLO) Property Studies

Molecules with a significant change in dipole moment between their ground and excited states, a characteristic feature of push-pull systems, are known to exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in optical communications, data storage, and optical switching. researchgate.net The field has seen extensive research into organic molecules with large second-order NLO responses (hyperpolarizability).

While specific NLO coefficient measurements for this compound are not available, studies on analogous push-pull pyridine derivatives confirm the potential of this class of compounds. For example, research on styrylpyrimidine derivatives with dimethylamino and diphenylamino donors has shown significant two-photon absorption cross-sections. rsc.org Theoretical and experimental studies on various push-pull systems consistently demonstrate that the combination of a strong donor and acceptor connected by a π-conjugated system, as is the case in this compound, is a prerequisite for significant NLO activity.

The following table provides examples of NLO properties observed in related classes of organic molecules.

| Compound Class | NLO Property Investigated | Key Finding | Reference |

| Styrylpyrimidine derivatives | Two-photon absorption (2PA) | 2PA cross-section values as high as 500 GM | rsc.org |

| Multisubstituted p-dimethylaminophenylethenyl pyridiniums | Nonlinear optical absorption (NOA) | Strong saturated and reverse saturated absorption | researchgate.net |

This table provides context for the potential NLO properties of this compound based on related compounds.

Use in Agrochemical Research

The pyridine ring is a common scaffold in a variety of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Cyanopyridine derivatives, such as this compound, often serve as important intermediates in the synthesis of these active ingredients. researchgate.net

While there is no specific information available detailing the direct use or testing of this compound as an agrochemical, its constituent parts are found in active compounds. The isonicotinonitrile moiety is a precursor for various agrochemicals. For example, the discovery of many pyridine-based agrochemicals has been facilitated by the derivatization of such intermediates. researchgate.net The research in this area typically involves the synthesis of a library of related compounds followed by screening for biological activity against various pests and weeds. Given its structure, this compound could be a valuable building block in the discovery of new agrochemicals.

Applications as Dyes and Pigments

The chromophoric nature of this compound, arising from its extended π-system and intramolecular charge transfer character, suggests its potential application as a dye or pigment. The color of organic molecules is determined by their absorption of light in the visible spectrum, and the "push-pull" architecture is a well-established strategy for creating colored compounds.

While specific applications of this compound as a commercial dye or pigment are not documented in the searched literature, related nicotinonitrile and aminopyridine derivatives are known to be colored and have been investigated for their dyeing properties. For example, some 2-amino-4,6-diphenylnicotinonitrile derivatives are described as yellow powders. mdpi.com The color and dyeing properties of such compounds are influenced by the substituents on the pyridine and phenyl rings, as well as their solid-state packing. The inherent fluorescence of many of these compounds also makes them suitable for applications as fluorescent dyes in various fields, including biological imaging and materials science.

Investigation as Corrosion Inhibitors

The molecular structure of this compound suggests its potential as an effective corrosion inhibitor, a premise supported by extensive research on related pyridine derivatives. researchgate.netresearchgate.net The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier that mitigates the corrosive action of the environment.

The key structural features of this compound that are relevant to corrosion inhibition include:

The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption. Furthermore, the π-electrons of the aromatic ring can interact with the metal surface, enhancing the stability of the protective film. researchgate.net

The Diethylamino Group: This is a strong electron-donating group. It increases the electron density on the pyridine ring, which in turn strengthens the coordinate bond between the nitrogen atom and the metal. researchgate.net This enhanced electron-donating capacity generally leads to superior corrosion inhibition compared to unsubstituted or electron-withdrawing group-substituted pyridines.

The Nitrile Group: The nitrile (-C≡N) group provides an additional site for adsorption onto the metal surface through its triple bond and the nitrogen atom's lone pair.

The mechanism of inhibition is considered to be a mixed-type, meaning it impedes both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

While direct studies on this compound are not extensively available in public literature, the inhibition efficiencies of analogous pyridine derivatives have been well-documented and provide a strong basis for inferring its potential.

Table 1: Corrosion Inhibition Efficiencies of Various Pyridine Derivatives on Steel in Acidic Media

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Not Specified | 1 M HCl | Significant | researchgate.net |

| 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one | 0.005 M | 0.5 M HCl | >99.62% | chemmethod.com |

| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | 2.66 x 10⁻³ M | 6 M H₂SO₄ | 92.7% | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

The data clearly indicates that substituted pyridine derivatives are highly effective corrosion inhibitors. Given that the diethylamino group in this compound is a potent electron-donating substituent, it is reasonable to hypothesize that it would exhibit a high inhibition efficiency.

Polymer and Copolymer Synthesis Components

The chemical structure of this compound also makes it a candidate for use as a functional monomer in the synthesis of polymers and copolymers. Its potential in this area stems from the reactivity of its vinyl-like pyridine structure and the functional groups attached to it.

Poly(vinylpyridine)s are a class of polymers that have found use in a wide range of applications, including as coatings, adhesives, and in the fabrication of electronic devices and membranes. sigmaaldrich.commdpi.com The polymerization of vinylpyridine monomers can be achieved through various methods, including radical, anionic, and cationic polymerization. wikipedia.orgacs.org

This compound can be viewed as a substituted vinylpyridine, where the vinyl group is part of the aromatic system. This structure can potentially participate in polymerization reactions. The key features relevant to its use in polymer synthesis are:

Polymerizable Moiety: The pyridine ring with its conjugated double bonds can undergo polymerization, similar to 2-vinylpyridine (B74390) and 4-vinylpyridine, which are common monomers. wikipedia.orghrkpharmaceutical.com Anionic polymerization is a particularly effective method for producing well-defined polymers from vinylpyridines. acs.org

Functional Groups: The diethylamino and nitrile groups would be incorporated as pendant groups along the polymer chain.

The diethylamino group , being a tertiary amine, can impart pH-responsiveness to the resulting polymer. At low pH, the amine group becomes protonated, leading to changes in polymer solubility and conformation.

The nitrile group is a versatile functional group that can undergo various post-polymerization modifications. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, allowing for the introduction of new functionalities or for cross-linking the polymer chains. youtube.com It can also be used in the synthesis of covalent triazine frameworks (CTFs), which are porous polymers with applications in gas separation. mdpi.com

The incorporation of this compound into a polymer backbone could lead to the development of "smart" or functional polymers with properties sensitive to environmental stimuli like pH.

Table 2: Examples of Polymers Synthesized from Related Functional Monomers

| Monomer | Polymer | Key Properties / Applications | Reference |

|---|---|---|---|

| 2-Vinylpyridine | Poly(2-vinylpyridine) | Used in adhesives, coatings, ion exchange resins, and drug delivery systems. sigmaaldrich.com | sigmaaldrich.com |

| 4-Vinylpyridine | Poly(4-vinylpyridine) | Used in anti-corrosive coatings, sensors, and for fabricating antibacterial surfaces. mdpi.com | mdpi.com |

| Styrene & 2-Vinylpyridine | Styrene-2-vinylpyridine copolymer | Used as a film coating material for pharmaceutical tablets. hrkpharmaceutical.com | hrkpharmaceutical.com |

This table is interactive. Users can sort the data by clicking on the column headers.

While direct examples of polymers synthesized from this compound are not readily found in the literature, the extensive research on related vinylpyridines and functional monomers strongly supports its potential as a valuable component in the design of new polymeric materials. acs.org

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency